3-(Chloromethyl)isoquinoline hydrochloride
Overview
Description
3-(Chloromethyl)isoquinoline hydrochloride is an organic compound with the molecular formula C10H9Cl2N . It has a molecular weight of 214.09 g/mol . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)isoquinoline hydrochloride consists of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Isoquinoline, a structural isomer of quinoline, is a weak base and can form salts upon treatment with strong acids . It can also form adducts with Lewis acids . Quinoline and isoquinoline can be brominated in high yield by heating their hydrochlorides with bromine in nitrobenzene, giving 4-bromo-quinoline and 4-bromo-isoquinoline .Physical And Chemical Properties Analysis
3-(Chloromethyl)isoquinoline hydrochloride is a solid substance . It has a molecular weight of 214.09 g/mol . The boiling point is 329.1±32.0C at 760 mmHg .Scientific Research Applications
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Fluorinated Isoquinolines
- Field : Organic Chemistry .
- Application : Fluorinated isoquinolines are important components of pharmaceuticals and materials due to their unique characteristics such as biological activities and light-emitting properties .
- Method : The synthesis of fluorinated isoquinolines involves the direct introduction of fluorine onto the isoquinoline ring, the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and the simultaneous installation of an isoquinoline framework and a fluorine substituent .
- Results : A number of fluorinated isoquinolines have been synthesized and have shown unique bioactivities .
-
Isoquinoline-based Protein Kinase B/Akt Antagonists
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1,2,3,4-Tetrahydroisoquinolines (THIQ)
- Field : Medicinal Chemistry .
- Application : THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- Results : The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
Safety And Hazards
The safety information for 3-(Chloromethyl)isoquinoline hydrochloride indicates that it is a dangerous substance . The hazard statements include H314 (causes severe skin burns and eye damage) and H290 (may be corrosive to metals) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-(chloromethyl)isoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN.ClH/c11-6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-5,7H,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETGNODBVXTTEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512117 | |
Record name | 3-(Chloromethyl)isoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)isoquinoline hydrochloride | |
CAS RN |
76884-33-8 | |
Record name | 3-(Chloromethyl)isoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40512117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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